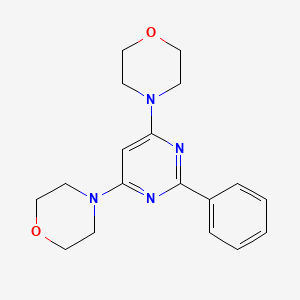

4-(6-吗啉-2-苯基-4-嘧啶基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine, also known by the abbreviation MMV390048, is a drug molecule that is currently being researched for its potential applications in various fields. It has a molecular formula of C18H22N4O2 .

Molecular Structure Analysis

The molecular structure of 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine consists of morpholine rings that bear methylene groups that are bound to modified phosphates in which the anionic oxygen is replaced by a nonionic dimethylamino group . The substituted phosphate is bound through a phosphorus-nitrogen bond to the nitrogen atom of another morpholine ring .科学研究应用

SIRT2 Inhibition

The compound has been identified as a potential scaffold for SIRT2 inhibition . SIRT2 is a member of the sirtuin family of proteins, which are involved in various biological processes including aging, inflammation, and stress resistance. Aberrant enzymatic activity of SIRTs has been linked to various diseases like diabetes, cancer, inflammation, cardiovascular diseases, and neurodegenerative disorders . The compound showed a 48% inhibition against SIRT2, suggesting its potential as a starting point in the development of new type SIRT2 inhibitors .

Synthesis of Morpholines

The morpholine motif, which is part of the compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . The compound can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . This makes it a valuable tool in the synthesis of morpholines and their carbonyl-containing analogs .

Pharmacophore Mapping

The compound has been used in pharmacophore mapping . This is a method used in drug design to identify the features that are necessary to interact with a specific biological target. The compound’s compatibility with the pharmacophore model previously developed for selective SIRT2 inhibitors was confirmed .

Molecular Docking

The compound has been used in molecular docking studies . This is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex. The interaction fingerprints of the compound in the hSIRT2 active site were studied .

Development of New Drugs

Given its potential as a SIRT2 inhibitor and its role in the synthesis of morpholines, the compound could be used in the development of new drugs . Its potential applications could include the treatment of diseases linked to aberrant enzymatic activity of SIRTs, such as diabetes, cancer, inflammation, cardiovascular diseases, and neurodegenerative disorders .

Biological Research

The compound, due to its morpholine motif, is frequently found in biologically active molecules and pharmaceuticals . Therefore, it can be used in biological research to study the effects of these types of compounds on various biological processes .

作用机制

Mode of Action

They can bind to mRNA and prevent translation, thereby inhibiting the production of specific proteins .

Biochemical Pathways

The downstream effects would depend on the specific role of that protein in cellular processes .

Pharmacokinetics

Morpholino compounds are generally known for their stability and resistance to enzymatic degradation, which can lead to a longer half-life in the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific protein it targets. By inhibiting the production of that protein, it could potentially disrupt cellular processes that rely on that protein .

属性

IUPAC Name |

4-(6-morpholin-4-yl-2-phenylpyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-2-4-15(5-3-1)18-19-16(21-6-10-23-11-7-21)14-17(20-18)22-8-12-24-13-9-22/h1-5,14H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIJWELQAKHQPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B3010612.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)

![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)

![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)

![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010622.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3010624.png)

![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3010630.png)

![1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3010631.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3010632.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B3010634.png)